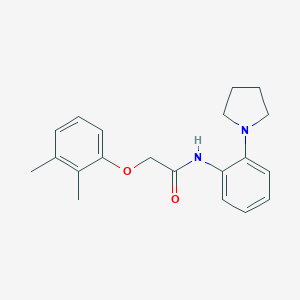![molecular formula C22H23N5O4S B243832 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial and antifungal activities. It has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its broad range of biological activities, which make it a promising candidate for drug discovery and development. However, its complex synthesis method and limited availability may pose challenges for large-scale production and commercialization.
Zukünftige Richtungen
Future research on 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide could focus on elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential applications in various disease models. Additionally, studies could be conducted to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety and toxicity profiles.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, including the reaction of 3-nitroaniline with thionyl chloride to form 3-chloroaniline, which is then reacted with 2,4,5-triethoxybenzoic acid to form the intermediate product. The intermediate is then reacted with 3-amino-1,2,4-triazole and thiourea to form the final product.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities in various in vitro and in vivo models.
Eigenschaften
Molekularformel |
C22H23N5O4S |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H23N5O4S/c1-4-29-17-11-15(12-18(30-5-2)19(17)31-6-3)20(28)24-16-9-7-8-14(10-16)21-26-27-13-23-25-22(27)32-21/h7-13H,4-6H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
KSJNAYCYYXRQRK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)


![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)

![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)